

(Perfluoro-N-hexyl)ethane molecular formula

C8H5F13

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Compound of Interest

Compound Name: (Perfluoro-N-hexyl)ethane

Cat. No.: B1221996

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An In-depth Technical Guide to **(Perfluoro-n-hexyl)ethane** (C8H5F13) for Advanced Research and Development

Authored by a Senior Application Scientist

Foreword: Beyond the Fluorine Frontier

In the landscape of modern chemistry and drug development, the strategic incorporation of fluorine atoms into molecular architecture is a cornerstone of innovation. Per- and polyfluorinated alkyl substances (PFAS) represent a class of compounds with unparalleled properties, including exceptional thermal stability, chemical inertness, and unique lipophilicity. Among these, **(Perfluoro-n-hexyl)ethane** (C8H5F13) emerges as a molecule of significant interest. Its structure, a six-carbon perfluorinated chain attached to an ethyl group, provides a fascinating balance of hydrophobic and oleophobic (lipophobic) character.

This guide moves beyond a simple recitation of data. It is designed for the practicing researcher, scientist, and drug development professional. We will dissect the core characteristics of **(Perfluoro-n-hexyl)ethane**, not just as a list of properties, but as a set of tools to be leveraged in experimental design. We will explore the causality behind its applications, from enhancing magnetic resonance signals to serving as a building block in advanced materials. The protocols described herein are presented not as rigid recipes, but as self-validating systems, grounded in established chemical principles. Every claim is supported by authoritative sources to ensure the highest degree of scientific integrity.

Molecular Identity and Physicochemical Landscape

(Perfluoro-n-hexyl)ethane, systematically named 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane, is a partially fluorinated alkane. The dense sheath of fluorine atoms around the hexyl chain dramatically influences the molecule's electronic and physical behavior, while the terminal ethyl group provides a reactive or interactive hydrocarbon anchor.

Core Properties

A foundational understanding of the physicochemical properties of **(Perfluoro-n-hexyl)ethane** is critical for predicting its behavior in various experimental settings.

Property	Value	Source
CAS Number	80793-17-5	[1] [2]
Molecular Formula	C ₈ H ₅ F ₁₃	[1] [2]
Molecular Weight	348.1 g/mol	[1] [2]
IUPAC Name	1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane	[1] [3]
Density	1.502 g/cm ³	[4]
Boiling Point	121.2°C at 760 mmHg	[4]
Flash Point	34.4°C	[4]
Purity (Typical)	≥97%	[2]
Canonical SMILES	CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F	[1] [4]
InChI Key	SKRWRXWNQFQGRU-UHFFFAOYSA-N	[1] [3]

The Causality of Fluorination: Why These Properties Matter

The high electronegativity of the thirteen fluorine atoms creates a strong inductive effect, pulling electron density away from the carbon backbone. This results in:

- High Thermal and Chemical Stability: The C-F bond is one of the strongest single bonds in organic chemistry, rendering the perfluorinated portion of the molecule highly resistant to chemical attack and thermal degradation.[\[1\]](#)
- Low Surface Tension: The non-polar nature and low polarizability of the fluorinated chain lead to weak intermolecular forces, a property leveraged in its use as a surfactant.[\[1\]](#)
- Unique Solubility Profile: The molecule exhibits a distinct "fluorous" character. It is generally immiscible with both aqueous and common organic solvents, a property that can be exploited in specialized biphasic catalysis or purification techniques.
- Enhanced Lipophilicity: Paradoxically, while oleophobic, fluorination can increase a molecule's partitioning into lipid environments. In drug development, this can modulate a compound's absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing membrane permeability.[\[5\]](#)

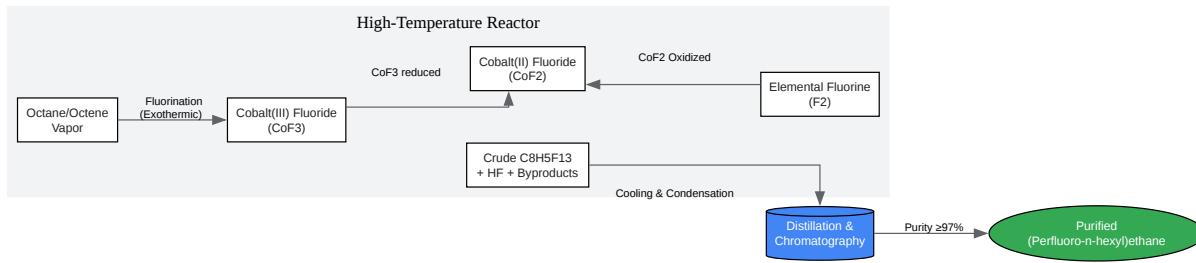
Synthesis and Purification Strategies

The synthesis of **(Perfluoro-n-hexyl)ethane** requires specialized methods to handle the high reactivity of fluorinating agents. The primary industrial and laboratory approach is a variation of the Fowler process, which was originally developed for the Manhattan Project.[\[1\]](#)

Foundational Synthesis: The Fowler Process

The Fowler process utilizes high-valency metal fluorides, such as cobalt trifluoride (CoF₃), to moderate the extreme reactivity of elemental fluorine.[\[1\]](#) The process allows for controlled, vapor-phase fluorination of a hydrocarbon precursor.

Workflow of the Fowler Process:



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Caption: Fowler Process for Perfluoroalkane Synthesis.

Experimental Considerations:

- Precursor Volatility: The hydrocarbon precursor (e.g., octane) must be volatile enough to be introduced into the reactor in the gas phase.
- Thermal Management: The fluorination reaction is highly exothermic. Sophisticated thermal management systems are crucial to prevent runaway reactions and the formation of unwanted byproducts.^[1]
- Material Compatibility: The reactor and downstream equipment must be constructed from materials resistant to both elemental fluorine and hydrogen fluoride (HF), a major byproduct.

Purification Protocol: A Self-Validating System

Achieving high purity (e.g., $>97\%$ for research applications) is critical and often more challenging than the initial synthesis. Partially fluorinated byproducts must be removed.

Step-by-Step Purification Workflow:

- Neutralization: The crude product stream is first washed with a dilute base (e.g., sodium carbonate solution) or passed through a column of solid adsorbent (e.g., alumina) to remove acidic byproducts like HF.
- Fractional Distillation: The neutralized product is subjected to fractional distillation. The significant difference in boiling points between **(Perfluoro-n-hexyl)ethane** (121.2°C) and potential hydrocarbon precursors or shorter-chain byproducts allows for effective separation.
- Quality Control (Self-Validation):
 - Gas Chromatography (GC): Aliquots from different fractions are analyzed by GC. The primary validation is a single, sharp peak corresponding to the desired product's retention time. The purity is calculated from the peak area percentage.
 - ¹H and ¹⁹F NMR Spectroscopy: The purified fractions are analyzed by NMR. The ¹H NMR should show clean signals corresponding to the ethyl group, while the ¹⁹F NMR confirms the tridecafluorohexyl structure. The absence of extraneous peaks validates the purity.

Core Applications and Methodologies

The unique properties of **(Perfluoro-n-hexyl)ethane** make it a valuable tool in diverse scientific fields.

Application in ¹⁹F NMR and Magnetic Resonance Imaging (MRI)

Causality: The 13 fluorine atoms provide a strong ¹⁹F NMR signal. As ¹⁹F is not naturally abundant in biological systems, this compound can be used as a highly sensitive and specific tracer or contrast agent with virtually no background noise.[1][5]

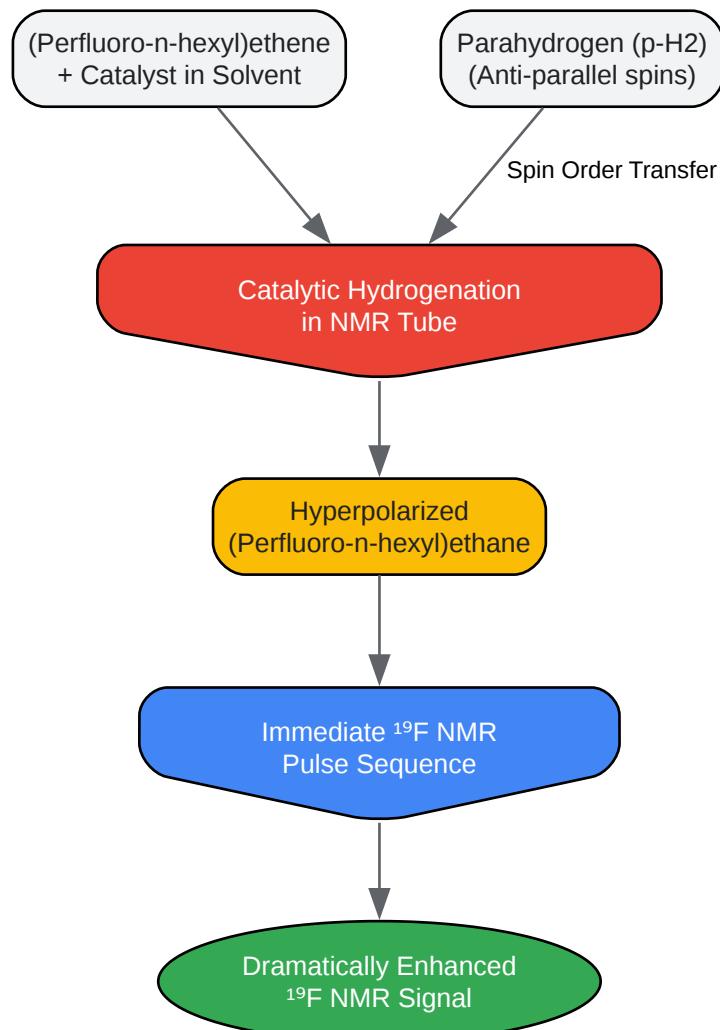
Experimental Protocol: Parahydrogen-Induced Polarization (PHIP)

PHIP is an advanced technique used to dramatically enhance NMR signals. **(Perfluoro-n-hexyl)ethane** can be used in conjunction with its unsaturated precursor, (Perfluoro-n-hexyl)ethene, to achieve this enhancement.[1]

- Precursor Synthesis: Synthesize or procure (Perfluoro-n-hexyl)ethene (C₈H₃F₁₃).

- Hydrogenation with Parahydrogen: In an NMR tube, dissolve the (Perfluoro-n-hexyl)ethene and a suitable hydrogenation catalyst (e.g., Wilkinson's catalyst) in an appropriate deuterated solvent.
- Parahydrogen Introduction: Bubble parahydrogen gas through the solution. Parahydrogen is H₂ in which the two nuclear spins are anti-parallel, a non-equilibrium state.
- Signal Enhancement: The hydrogenation reaction transfers the spin order from the parahydrogen to the newly formed **(Perfluoro-n-hexyl)ethane**. This results in a massive, non-equilibrium polarization of the fluorine nuclei attached to the carbons where hydrogenation occurred.
- ¹⁹F NMR Acquisition: Immediately acquire the ¹⁹F NMR spectrum. The resulting signals for the fluorine atoms near the former double bond will be enhanced by several orders of magnitude.

Logical Workflow for PHIP-Enhanced ¹⁹F NMR:



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Caption: PHIP Workflow for NMR Signal Enhancement.

Advanced Materials: Monomer for Proton Exchange Membranes (PEMs)

Causality: The high chemical and thermal stability of the perfluorinated backbone is essential for the harsh oxidative and acidic environment within a fuel cell. **(Perfluoro-n-hexyl)ethane** can be functionalized to create monomers for polymerization into PEMs.^[1]

Experimental Protocol: Synthesis of a Sulfonated Monomer (Conceptual)

This protocol outlines a conceptual pathway for converting **(Perfluoro-n-hexyl)ethane** into a polymerizable monomer for PEM applications.

- Terminal Functionalization: The ethyl group of **(Perfluoro-n-hexyl)ethane** is the reactive handle. A key step is to introduce a functional group suitable for polymerization, such as a vinyl group, often through a multi-step synthesis starting with halogenation of the ethyl group.
- Introduction of Acidic Group: To enable proton transport, a strongly acidic group (e.g., sulfonic acid) must be incorporated. This is typically achieved by reacting a functionalized intermediate with a sulfonating agent. The goal is to create a molecule like C₆F₁₃-CH₂-CH₂-O-Ar-SO₃H, where Ar is an aromatic spacer.
- Polymerization: The resulting monomer, which now contains the stable perfluorinated tail, a flexible linker, and the acidic head group, is polymerized using standard techniques (e.g., radical polymerization) to form the PEM material.
- Membrane Casting & Validation: The polymer is dissolved in a suitable solvent and cast into a thin membrane. Validation involves measuring proton conductivity, mechanical strength, and stability under simulated fuel cell conditions.

Role as a Pharmaceutical Intermediate

Causality: Incorporating a perfluoroalkyl segment like the one in **(Perfluoro-n-hexyl)ethane** can significantly alter a drug candidate's ADME profile.^{[1][5]} It can increase metabolic stability by blocking sites susceptible to enzymatic oxidation (e.g., by Cytochrome P450 enzymes) and modify lipophilicity to improve membrane transport or target binding.^[5]

Application in Drug Design (Hypothetical Scenario):

- Objective: Increase the metabolic stability of a lead compound that suffers from rapid oxidation at an alkyl chain.
- Strategy: Synthetically replace the vulnerable alkyl chain with a **(Perfluoro-n-hexyl)ethyl** moiety.
- Synthesis: The **(Perfluoro-n-hexyl)ethane** molecule itself is less likely to be directly incorporated. Instead, a synthetic precursor like 1-iodo-**(perfluoro-n-hexyl)ethane** would be

used to attach the C₆F₁₃CH₂CH₂- group to the core scaffold of the drug molecule via nucleophilic substitution or cross-coupling reactions.

- Validation: The new fluorinated analog is subjected to in vitro metabolic assays (e.g., incubation with liver microsomes). A longer half-life compared to the non-fluorinated parent compound validates the success of the strategy.

Safety, Handling, and Toxicology

While specific toxicological data for **(Perfluoro-n-hexyl)ethane** is scarce, the broader class of perfluorinated compounds warrants a cautious approach due to their environmental persistence.[1][6]

4.1. Laboratory Handling and PPE

- Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[7][8]
- Personal Protective Equipment (PPE):
 - Wear tight-sealing safety goggles and a face shield.[9]
 - Use chemically resistant gloves (consult glove manufacturer's data for suitability).
 - Wear a lab coat to prevent skin contact.[7]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents and alkali metals.[7]

4.2. Toxicological Profile and Environmental Considerations

- Acute Toxicity: Based on data for related compounds, acute toxicity is generally considered to be low via oral, dermal, and inhalation routes.[10] However, this should not lead to complacency.
- Persistence: The primary concern with many PFAS compounds is their extreme persistence in the environment. The strength of the C-F bond makes them resistant to degradation.[6]

This can lead to bioaccumulation and long-term, irreversible exposure for wildlife and humans.[6][11]

- Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not release into the environment.[9]

Future Research and Unanswered Questions

The full potential of **(Perfluoro-n-hexyl)ethane** is yet to be unlocked. Key areas for future investigation include:

- Mechanism of Action: There is a significant gap in the understanding of its specific interactions at a molecular level in biological systems.[1] Studies on its effects on cell membranes, protein binding, and signaling pathways are needed.[1]
- Biodegradation: Developing pathways for the environmentally benign degradation of this and related compounds is a critical challenge for the entire field of fluorine chemistry.
- Advanced Drug Delivery: Can its unique properties be leveraged to create novel drug delivery systems, such as fluorous emulsions or carriers for targeted therapy?

This guide provides a robust framework for understanding and utilizing **(Perfluoro-n-hexyl)ethane**. By appreciating the fundamental causality behind its properties and applying rigorous, self-validating experimental designs, researchers can confidently explore its potential to solve pressing challenges in science and medicine.

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